molecular formula C10H11N3O4S B1420948 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide CAS No. 1240527-24-5

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

Cat. No.: B1420948
CAS No.: 1240527-24-5
M. Wt: 269.28 g/mol
InChI Key: FESXHSNRDOBCFP-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is a synthetic organic compound with the molecular formula C10H11N3O4S This compound features a benzene ring substituted with a sulfonamide group and a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide typically involves the following steps:

  • Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. For instance, 4-methylimidazolidin-2,5-dione can be prepared by the cyclization of N-methylurea with glyoxal.

  • Sulfonation of Benzene: : The benzene ring is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group. This step requires careful control of temperature and reaction time to avoid over-sulfonation.

  • Coupling Reaction: : The final step involves coupling the sulfonated benzene derivative with the imidazolidinone ring. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazolidinone ring, forming corresponding carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other derivatives.

  • Substitution: : The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 4-(4-carboxy-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide, while reduction of the sulfonamide group could produce 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, allowing it to act as an inhibitor in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound may exhibit similar effects.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting the normal function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

    4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonic acid: This derivative has a sulfonic acid group, offering different reactivity and solubility properties.

Uniqueness

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide is unique due to its combination of the imidazolidinone ring and sulfonamide group. This structure provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-2-4-7(5-3-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESXHSNRDOBCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
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